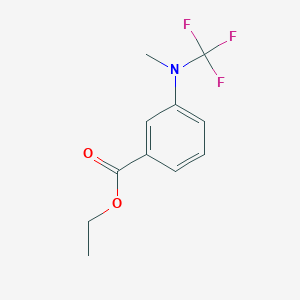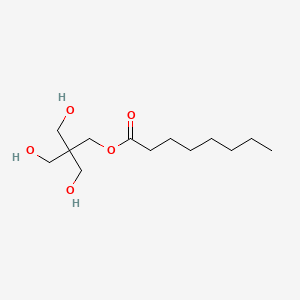
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is an organic compound with the molecular formula C13H26O5. It is a derivative of octanoic acid and is characterized by the presence of multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate typically involves the esterification of octanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
Uniqueness
Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is unique due to its specific ester linkage with octanoic acid. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
60550-73-4 |
|---|---|
Fórmula molecular |
C13H26O5 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate |
InChI |
InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3 |
Clave InChI |
VYZAPFCSOUVFIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


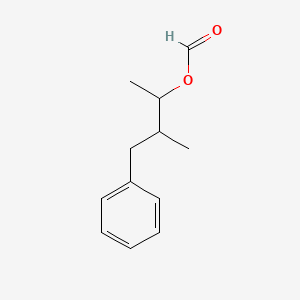

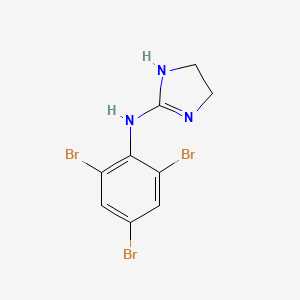


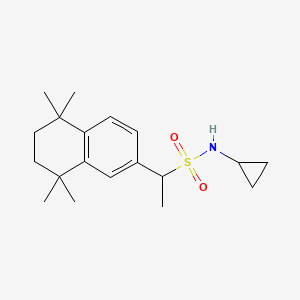
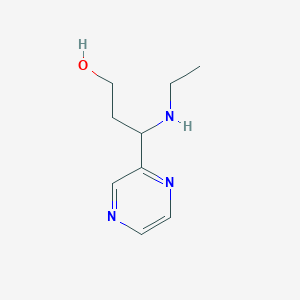


![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
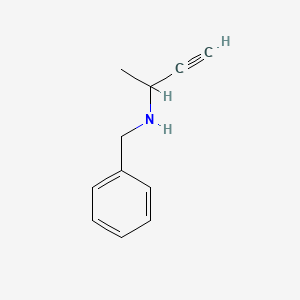
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
